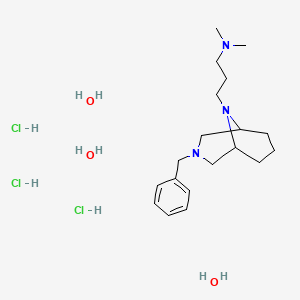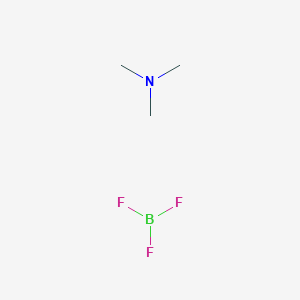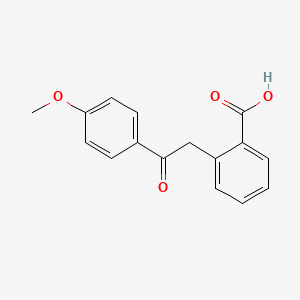
Zinc arsenide(znas2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc arsenide (ZnAs2) is an inorganic compound composed of zinc and arsenic. It crystallizes in a monoclinic structure and is known for its semiconducting properties. This compound is utilized in various applications, particularly in the fields of electronics and photonics due to its unique electrical and optical characteristics .
準備方法
Synthetic Routes and Reaction Conditions: Zinc arsenide can be synthesized through several methods, including vapor-phase synthesis and direct reaction of zinc with arsenic. In vapor-phase synthesis, metal arsenic and metal zinc are volatilized at temperatures ranging from 400°C to 1200°C for 0.5 to 10 hours. The volatilized vapors react at 400°C to 900°C to form zinc arsenide . Another method involves the direct reaction of zinc and arsenic at high temperatures to produce zinc arsenide .
Industrial Production Methods: The industrial production of zinc arsenide often involves the vapor-phase synthesis method due to its efficiency and high purity yield. This method is advantageous as it reduces the environmental impact by minimizing arsenic discharge and utilizes low-cost raw materials .
化学反応の分析
Types of Reactions: Zinc arsenide undergoes various chemical reactions, including dissociation, oxidation, and reduction. For instance, it can dissociate into zinc and arsenic at elevated temperatures (612-759 K) .
Common Reagents and Conditions:
Oxidation: Zinc arsenide can be oxidized in the presence of oxygen to form zinc oxide and arsenic trioxide.
Reduction: It can be reduced using hydrogen gas to yield elemental zinc and arsenic.
Substitution: Zinc arsenide can undergo substitution reactions with halogens to form zinc halides and arsenic halides.
Major Products:
Oxidation: Zinc oxide (ZnO) and arsenic trioxide (As2O3)
Reduction: Elemental zinc (Zn) and arsenic (As)
Substitution: Zinc halides (ZnX2) and arsenic halides (AsX3), where X represents a halogen.
科学的研究の応用
Zinc arsenide is extensively used in scientific research due to its semiconducting properties. Some key applications include:
Electronics: Used in the fabrication of semiconductor devices and integrated circuits.
Photonics: Employed in photo-optic applications due to its ability to modulate light.
Thermoelectric Materials: Utilized in thermoelectric devices for energy conversion.
Chemical Sensors: Applied in the development of sensors for detecting various chemical species.
作用機序
Zinc arsenide shares similarities with other compounds such as cadmium arsenide (Cd3As2), zinc phosphide (Zn3P2), and cadmium phosphide (Cd3P2). These compounds exhibit similar crystal structures and semiconducting properties. zinc arsenide is unique due to its specific band gap and thermal stability, making it particularly suitable for certain applications in electronics and photonics .
類似化合物との比較
- Cadmium arsenide (Cd3As2)
- Zinc phosphide (Zn3P2)
- Cadmium phosphide (Cd3P2)
Zinc arsenide stands out due to its combination of electrical, optical, and thermal properties, which make it a versatile material for various advanced technological applications.
特性
分子式 |
As2Zn |
|---|---|
分子量 |
215.2 g/mol |
InChI |
InChI=1S/As2.Zn/c1-2; |
InChIキー |
KXUSEUKXCIKTBF-UHFFFAOYSA-N |
正規SMILES |
[Zn].[As]=[As] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)
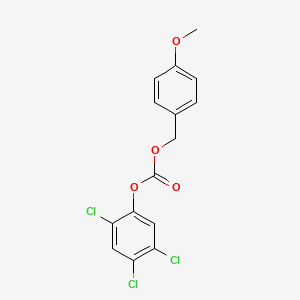
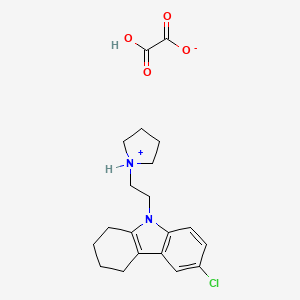
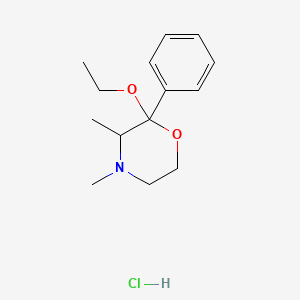
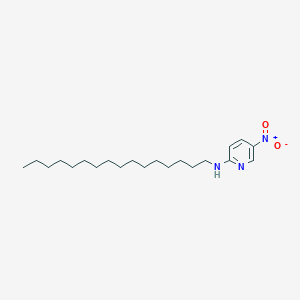
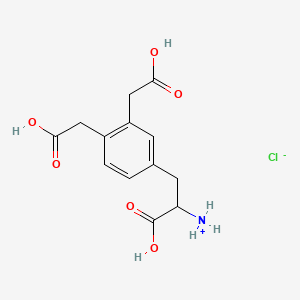
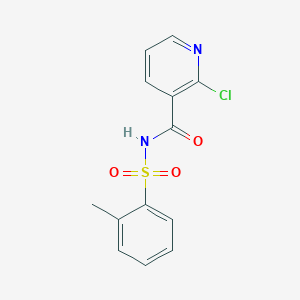

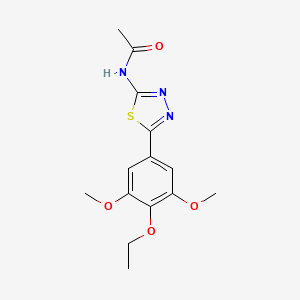

![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
